molecular formula C18H19N5O3 B6244276 N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide CAS No. 2731008-41-4

N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide

Cat. No.: B6244276
CAS No.: 2731008-41-4
M. Wt: 353.4
InChI Key:
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Description

N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a triazole ring, which is further connected to an aminophenyl group and a hydroxyethyl substituent. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the triazole ring.

    Formation of the Benzamide Core: The benzamide core is typically formed by reacting an aminophenyl derivative with a benzoyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the triazole derivative with the benzamide core, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group (if present) on the aminophenyl ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, or potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium, sodium borohydride, or lithium aluminum hydride.

    Nucleophiles: Halides, amines, or thiols.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzoic acid
  • **N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzylamine

Uniqueness

N-(2-aminophenyl)-4-{[1-(2-hydroxyethyl)-1H-1,2,3-triazol-4-yl]methoxy}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its triazole ring, in particular, is known for its stability and ability to participate in various bioorthogonal reactions, making it a valuable scaffold in drug design and material science.

Properties

CAS No.

2731008-41-4

Molecular Formula

C18H19N5O3

Molecular Weight

353.4

Purity

95

Origin of Product

United States

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